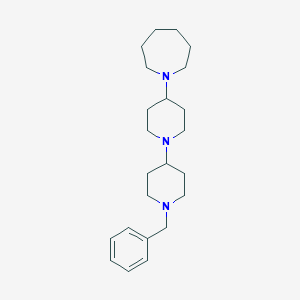![molecular formula C23H31N3O3S B247117 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine, also known as BZP, is a synthetic compound that has been used as a recreational drug. However, BZP has also been studied for its potential therapeutic applications due to its ability to interact with the central nervous system. In
Mechanism of Action
1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine acts as a dopamine and serotonin agonist, meaning that it binds to and activates these receptors in the brain. This leads to an increase in the levels of dopamine and serotonin in the brain, which can result in a feeling of euphoria and increased energy. 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine also acts as a reuptake inhibitor, meaning that it prevents the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine has been shown to have a number of biochemical and physiological effects. These include an increase in heart rate, blood pressure, and body temperature. 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine also increases the levels of dopamine and serotonin in the brain, leading to a feeling of euphoria and increased energy. Additionally, 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine has been shown to enhance cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine in lab experiments is its ability to interact with the central nervous system, making it useful in studying neurological disorders. However, 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine is a synthetic compound that is not found in nature, which can limit its use in certain types of research. Additionally, 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine has been shown to have potential side effects, such as an increase in heart rate and blood pressure, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine. One area of interest is its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine has been shown to enhance cognitive function and memory, making it a potential candidate for use in treating cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine and to identify any potential side effects or limitations.
Synthesis Methods
1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with p-toluenesulfonyl chloride. The final step involves the reaction of the resulting compound with 4-methoxyphenyl magnesium bromide. The synthesis of 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine has been studied for its potential therapeutic applications, including its ability to act as an antidepressant and anxiolytic. 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine has been studied for its ability to enhance cognitive function and memory.
properties
Product Name |
1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine |
|---|---|
Molecular Formula |
C23H31N3O3S |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
1-benzyl-4-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H31N3O3S/c1-29-22-7-9-23(10-8-22)30(27,28)26-13-11-21(12-14-26)25-17-15-24(16-18-25)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3 |
InChI Key |
ZBWUZBMGAZTKSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B247035.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)



![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)